

Febuxostat D9: A Technical Guide to Purity, Analysis, and Mechanism of Action

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Compound of Interest

Compound Name: Febuxostat D9

Cat. No.: B1139438

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Febuxostat D9**, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document details its certificate of analysis, purity specifications, and the analytical methodologies used for its characterization. Furthermore, it elucidates the mechanism of action of Febuxostat through a detailed signaling pathway diagram. The information is tailored for researchers, scientists, and professionals involved in drug development and analysis.

Certificate of Analysis and Purity Specifications

Febuxostat D9 is primarily used as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of Febuxostat by mass spectrometry.^{[1][2]} Its synthesis and quality control are critical to ensure the accuracy and reliability of such analytical methods. The following tables summarize the key specifications and data typically found in a Certificate of Analysis for **Febuxostat D9**.

Table 1: General Specifications for **Febuxostat D9**

Parameter	Specification	Source
Chemical Name	2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid	[3]
Synonyms	2-[3-Cyano-4-(2-methylpropoxy-d9)phenyl]-4-methyl-5-thiazolecarboxylic Acid; TEI 6720-d9; TMX 67-d9	[4][5]
CAS Number	1246819-50-0	[1][3][4][6]
Molecular Formula	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	[1][3][4]
Molecular Weight	325.43 g/mol	[3][4][7]
Appearance	White solid	[4]
Storage	Store at refrigerator (2-8°C) for long-term storage	[7]

Table 2: Purity and Isotopic Enrichment Specifications

Test	Specification	Source
Purity (by HPLC)	≥98.5%	[4]
Purity (by HPLC)	Not less than 90%	[7]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₉)	[1]
Deuterium Enrichment	99% atom D	[4]

Experimental Protocols

The determination of purity and identity of **Febuxostat D9**, as well as its use as an internal standard, relies on robust analytical methods. High-Performance Liquid Chromatography

(HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate **Febuxostat D9** from its non-deuterated counterpart and any potential impurities.

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD)
- Reverse-phase C8 or C18 column (e.g., Symmetry YMC ODS C8, 150 x 4.6 mm, 3.0 μ m; Kromosil C18; Inertsil C18)[8][9][10]
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)[8]
- Methanol (HPLC grade)[10]
- Water (HPLC grade or Milli-Q)[8]
- Phosphate buffer (e.g., Potassium dihydrogen phosphate)[8]
- Ammonium acetate buffer[11]
- Formic acid or Orthophosphoric acid for pH adjustment[8][12]

Chromatographic Conditions (General Example):

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 40:60 (v/v).[8]
- Flow Rate: 1.0 mL/min[8]

- Column Temperature: Ambient or controlled at 40 °C[13]
- Detection Wavelength: 315 nm or 320 nm[8][10]
- Injection Volume: 10-20 µL[10][13]
- Run Time: Approximately 6-8 minutes[10][13]

Sample Preparation:

- Accurately weigh and dissolve a small amount of the **Febuxostat D9** standard in the mobile phase or a suitable solvent mixture to create a stock solution (e.g., 1000 µg/mL).[8]
- Perform serial dilutions of the stock solution to prepare working standards of desired concentrations.[8]
- Filter the solutions through a 0.45 µm syringe filter before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is commonly used in pharmacokinetic studies where **Febuxostat D9** serves as an internal standard for the quantification of Febuxostat in biological matrices like human plasma.

Instrumentation:

- LC-MS/MS system (e.g., API-4000 triple quadrupole mass spectrometer)[12]
- C18 analytical column (e.g., Hypersil Gold-C18, 2.1 mm × 100 mm, 1.9 µm; Ascentis Express C18, 50x4.6 mm, 3.5 µm)[14][15]

Reagents:

- Acetonitrile (LC-MS grade)[12]
- Water (LC-MS grade)[12]
- Ammonium formate[12]

- Formic acid[12]

Chromatographic and Mass Spectrometric Conditions (Example):

- Mobile Phase: A mixture of 5mM ammonium formate and acetonitrile (e.g., 20:80, v/v).[12]
- Flow Rate: 0.8 mL/min[15]
- Ionization Mode: Positive ion electrospray ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)[14]
- MRM Transitions:
 - Febuxostat: m/z 317.1 → 261.0[12]
 - **Febuxostat D9**: m/z 326.1 → 262.0[12]

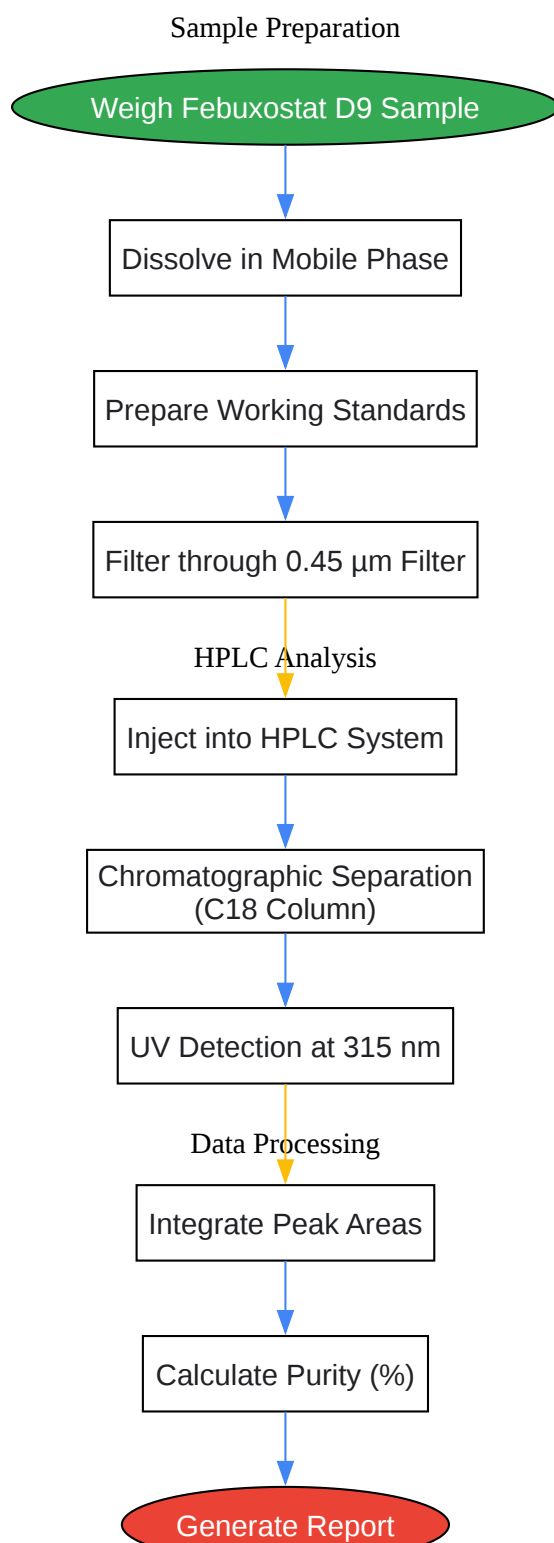
Sample Preparation (from human plasma):

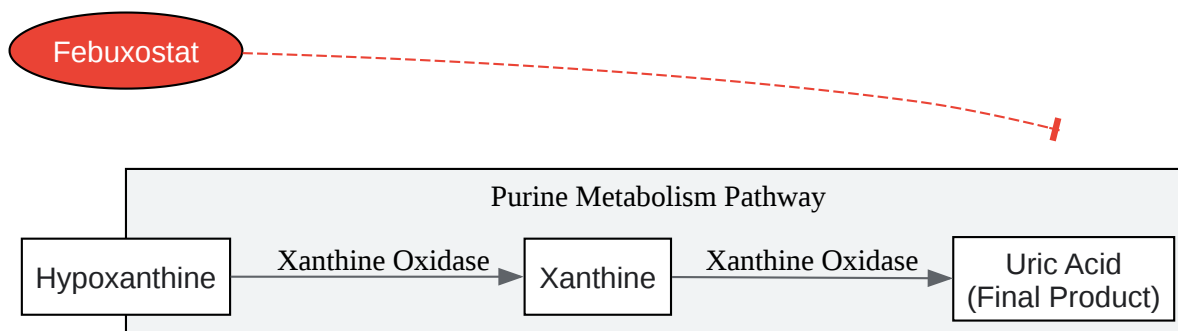
- To an aliquot of plasma (e.g., 250 µL), add a known amount of **Febuxostat D9** internal standard solution.[12]
- Add 0.1% formic acid and vortex.[12]
- Precipitate proteins by adding acetonitrile, vortexing, and centrifuging.[12]
- Evaporate the supernatant to dryness under a stream of nitrogen.[12]
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[12]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a **Febuxostat D9** sample using HPLC.





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